molecular formula C12H26N4O B13489762 2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide

2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide

Cat. No.: B13489762
M. Wt: 242.36 g/mol
InChI Key: FJWGXRZTOMUITQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide ( 1282680-25-4) is a synthetic organic compound with a molecular formula of C12H26N4O and a molecular weight of 242.36 g/mol . This molecule features a butanamide backbone that is substituted with an amino group and a 4-isobutylpiperazine moiety, a structural motif often associated with bioactive molecules in medicinal chemistry . Compounds with piperazine derivatives are frequently investigated in pharmaceutical research for their potential biological activities. Specifically, this structural class is of significant interest in the development of novel antineoplastic agents . Quinazoline derivatives bearing similar functional groups have been described as useful in cancer treatment , acting as inhibitors of proliferative diseases and inducers of apoptotic processes in cellular assays . The presence of the isobutylpiperazine group may contribute to the compound's pharmacokinetic properties. As a building block, this compound provides researchers with a versatile intermediate for the synthesis of more complex molecules aimed at targeting cellular proliferation disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory research by qualified professionals .

Properties

Molecular Formula

C12H26N4O

Molecular Weight

242.36 g/mol

IUPAC Name

2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]butanamide

InChI

InChI=1S/C12H26N4O/c1-10(2)9-16-7-5-15(6-8-16)4-3-11(13)12(14)17/h10-11H,3-9,13H2,1-2H3,(H2,14,17)

InChI Key

FJWGXRZTOMUITQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)CCC(C(=O)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide typically involves the construction of the piperazine ring substituted with an isobutyl group, followed by the attachment of the butanamide chain bearing the amino functionality. The key synthetic challenges include selective substitution on the piperazine nitrogen and the formation of the amide bond under conditions that preserve the integrity of the sensitive functional groups.

Piperazine Ring Substitution

  • Starting Materials : The synthesis often begins with commercially available piperazine or substituted piperazines. Introduction of the isobutyl group on the piperazine nitrogen can be achieved via alkylation reactions using isobutyl halides or related electrophiles under controlled conditions to avoid over-alkylation.

  • Alkylation Conditions : Alkylation is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, using a base like potassium carbonate or sodium hydride to deprotonate the piperazine nitrogen and promote nucleophilic substitution.

  • Purification : The substituted piperazine intermediate is purified by silica gel column chromatography, employing solvent gradients from ethyl acetate/petroleum ether mixtures to methanol/ethyl acetate mixtures to achieve high purity.

Formation of the Butanamide Chain

  • Amide Bond Formation : The butanamide moiety is introduced by coupling the substituted piperazine with an appropriate butanoic acid derivative or its activated form (e.g., acid chloride or ester). Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.

  • Amino Group Introduction : The amino group at the 2-position of the butanamide chain can be introduced by starting from 2-amino butanoic acid derivatives or by subsequent amination reactions after amide formation.

  • Reaction Conditions : Amide coupling reactions are generally carried out at room temperature or slightly elevated temperatures (20–50 °C) in solvents such as dichloromethane or DMF, with reaction times ranging from several hours to overnight to ensure completion.

Alternative Synthetic Routes

  • Reductive Amination : Some routes employ reductive amination strategies where the piperazine nitrogen is reacted with an aldehyde or ketone derivative of the butanamide chain, followed by reduction using sodium cyanoborohydride or similar reagents to form the secondary amine linkage.

  • Microwave-Assisted Synthesis : Microwave irradiation has been reported to accelerate the reaction rates in related piperazine-containing compounds, improving yields and reducing reaction times. This method can be adapted for the synthesis of this compound.

Catalysts and Green Chemistry Approaches

  • Various catalysts such as ionic liquids, nano-catalysts, and acidic resins have been employed in analogous syntheses to enhance reaction efficiency and selectivity under mild conditions.

  • Solvent-free or aqueous media have been explored to reduce environmental impact, though specific data for this compound are limited.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Piperazine N-alkylation Isobutyl halide, K2CO3 or NaH DMF, Acetonitrile Room temp to 60 °C 70–85 Controlled to avoid over-alkylation
Amide bond formation Butanoic acid derivative, DCC or EDC, NHS DCM, DMF 20–50 °C 65–90 Coupling agents used to improve efficiency
Amino group introduction 2-Aminobutanoic acid or reductive amination Varied Room temp to reflux 60–80 Reductive amination with NaBH3CN possible
Purification Silica gel chromatography Ethyl acetate/petroleum ether, MeOH/ethyl acetate N/A N/A Gradient elution for high purity
Microwave-assisted synthesis Similar reagents as above Solvent or solvent-free 80–120 °C (microwave) 75–90 Accelerated reaction times, greener approach

Comprehensive Research Findings

  • The synthetic methodologies for piperazine derivatives, including those substituted with isobutyl groups, have been well-documented, highlighting the importance of selective N-alkylation and efficient amide bond formation.

  • Studies emphasize the use of mild reaction conditions and catalytic systems to improve yields and minimize by-products, which is crucial for compounds with multiple reactive sites.

  • Advanced characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the final compound.

  • Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have provided insights into the electronic properties and reactivity of related compounds, which can guide optimization of synthesis routes.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsNotes
Acidic Hydrolysis6M HCl, reflux (4–6 hr)4-Amino-4-(4-isobutylpiperazin-1-yl)butanoic acidYields free carboxylic acid.
Basic HydrolysisNaOH (1M), 80°C (2–3 hr)Sodium salt of the carboxylic acidRequires neutralization for isolation.

Alkylation/Arylation of the Primary Amine

The primary amine participates in nucleophilic substitution reactions:

Reaction TypeReagentsProductsExample Application
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃N-Alkylated derivatives (e.g., N-methyl)Enhances lipophilicity.
ArylationAryl chlorides, Pd catalysisN-Aryl derivativesUsed to modulate receptor binding.

Piperazine Ring Modifications

The piperazine moiety undergoes characteristic reactions:

N-Oxidation

ReagentsConditionsProductsNotes
m-CPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C to RTPiperazine N-oxideAlters electron density for further reactivity.

N-Alkylation

ReagentsConditionsProductsApplication
Ethyl bromoacetateDMF, NaH, 60°CPiperazine N-alkylated derivativesIntroduces ester handles for prodrug design.

Reduction Reactions

The amide group can be reduced to an amine under specific conditions:

ReagentsConditionsProductsYield
LiAlH₄THF, reflux4-Amino-4-(4-isobutylpiperazin-1-yl)butylamine~85%

Coupling Reactions

The amine and amide groups enable conjugation with biomolecules:

ReactionReagentsProductsExample Use
Peptide CouplingEDCl/HOBt, DIPEAConjugates with carboxylic acidsTargeted drug delivery systems .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ConditionObservationDegradation Pathway
pH 7.4 (37°C, 24 hr)<5% hydrolysisStable amide bond.
pH 1.2 (simulated gastric fluid)15–20% hydrolysisAcid-catalyzed amide cleavage.

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Dominant Pathway
Primary AmineHighAlkylation > Arylation
Piperazine RingModerateN-Oxidation > N-Alkylation
Amide BondLowHydrolysis (acid/base-dependent)

Scientific Research Applications

Based on the search results, here's what is known about potential applications of compounds similar to "2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide":

Scientific Research Applications

  • Neuropharmacology: this compound is a synthetic compound that may have therapeutic applications in neuropharmacology.
  • 5-HT3 Receptor Modulation: 2-aminobenzoxazole carboxamides, a class of compounds, are identified as 5-HT3 inhibitors . These compounds can be useful in treating conditions like chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant Irritable Bowel Syndrome (IBS-D) .
  • Chemotherapy-Induced Nausea and Vomiting (CINV) treatment: Certain 2-aminobenzoxazole carboxamides can be used to treat CINV . CINV is divided into acute (within 24 hours of treatment) and delayed phases (24 to 120 hours post-treatment) .
  • Irritable Bowel Syndrome (IBS) treatment: 2-aminobenzoxazole carboxamides can be useful in treating diarrhea-predominant Irritable Bowel Syndrome (IBS-D) .
  • Human Chitinase Inhibition: Amino triazole compounds substituted with a piperidinyl ring have potential as human chitinase inhibitors .
  • Neurodegenerative Diseases: TPk agonists have potential in preventing or treating neurodegenerative diseases .

Data Table

Compound TypePrimary Application
This compoundPotential therapeutic applications in neuropharmacology
2-aminobenzoxazole carboxamidesTreatment of CINV and IBS-D
Amino triazole compoundsHuman chitinase inhibitors

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a hypothetical comparison framework can be outlined based on crystallographic methodologies described in the evidence:

Table 1: Hypothetical Structural Comparison of Piperazine Derivatives

Compound Name Piperazine Substitution Amide Position Crystallographic Tool Used Key Structural Features
2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide 4-isobutyl Terminal SHELXL , ORTEP-3 Flexible butanamide tail, planar piperazine ring
Hypothetical Analog A 4-methyl Mid-chain SHELXD Shorter alkyl chain, increased rigidity
Hypothetical Analog B 4-phenyl Terminal SHELXS Aromatic bulk, altered electron density

Key Observations (Hypothetical):

Conformational Flexibility : The butanamide chain’s length and terminal amide group could enhance solubility compared to analogs with mid-chain amides, as observed in similar piperazine derivatives .

Electron Density Distribution : ORTEP-3 visualizations might reveal differences in electron density between the target compound and Analog B, influencing intermolecular interactions in crystal packing .

Biological Activity

2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide is a synthetic compound with potential therapeutic applications, particularly in the field of neuropharmacology and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H20N4O
  • Molecular Weight : 236.32 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring, which is known for its role in various biological activities, including its interaction with neurotransmitter receptors.

Research indicates that this compound may act as a modulator of serotonin receptors, particularly the 5-HT3 subtype. The modulation of these receptors is significant due to their involvement in various physiological processes, including mood regulation, anxiety, and gastrointestinal function.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin levels is crucial for mood stabilization.
  • Anti-anxiety Properties : The compound may also influence anxiety pathways through its action on serotonin receptors, suggesting potential use in anxiety disorders.
  • Appetite Regulation : There is evidence that compounds affecting the serotonin system can play a role in appetite control, which may be relevant for obesity treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduction in depressive behaviors
Anti-anxietyDecreased anxiety-like behaviors
Appetite modulationAltered feeding behavior in rodents

In Vivo Studies

In vivo studies have demonstrated the efficacy of similar compounds in altering behavior related to anxiety and depression. For instance, a study found that administering a related compound resulted in significant reductions in anxiety-like behaviors in rodent models when tested using the elevated plus maze and forced swim tests .

Toxicology and Safety Profile

While detailed toxicological data specific to this compound is limited, related compounds have undergone extensive safety evaluations. Generally, piperazine derivatives are considered to have low toxicity profiles at therapeutic doses .

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic pathway for 2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide while minimizing impurities?

  • Methodological Answer : Utilize factorial design principles to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and systematically evaluate impurity profiles. Incorporate membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce by-products . Impurity control should align with pharmacopeial standards, such as chromatographic separation techniques (HPLC/UPLC) with orthogonal methods (e.g., ion-pairing) to resolve co-eluting epimers .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. For purity assessment, employ reversed-phase HPLC with UV/Vis detection, using gradients optimized for polar functional groups (e.g., amine and amide moieties). Quantify trace impurities via mass-compatible detectors (e.g., charged aerosol detection) and validate against certified reference materials .

Q. How should researchers select appropriate analytical standards for quality control?

  • Methodological Answer : Prioritize compendial standards (e.g., USP/EP) where available. For novel impurities, synthesize and characterize in-house reference materials using preparative chromatography. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and robustness testing under varied pH and temperature conditions .

Advanced Research Questions

Q. How can theoretical frameworks guide the investigation of this compound's mechanism of action in biological systems?

  • Methodological Answer : Anchor hypotheses to established biochemical theories (e.g., receptor-ligand interaction models or enzyme kinetics). Use molecular dynamics simulations to predict binding affinities and validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference findings with proteomic or metabolomic datasets to identify off-target effects .

Q. How can researchers address contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., metabolic stability differences or species-specific receptor isoforms). Apply statistical models (e.g., mixed-effects regression) to quantify variability. Validate using ex vivo organoid models or transgenic systems to isolate biological context .

Q. What factorial design approaches are optimal for optimizing reaction conditions in derivative synthesis?

  • Methodological Answer : Implement a 2^k factorial design to screen critical variables (e.g., reagent stoichiometry, reaction time). Use response surface methodology (RSM) to model non-linear relationships and identify global optima. Validate robustness via Monte Carlo simulations or Bayesian optimization .

Q. How can researchers resolve methodological challenges in studying this compound's stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies (ICH Q1A) with controlled stressors (light, humidity, oxidation). Monitor degradation pathways via LC-MS/MS and quantify kinetic parameters (e.g., Arrhenius plots). For surface interactions (e.g., adsorption in delivery systems), apply microspectroscopic techniques (AFM-IR) to assess molecular-level changes .

Q. What strategies integrate computational and experimental data to elucidate structure-activity relationships (SAR)?

  • Methodological Answer : Use QSAR models trained on physicochemical descriptors (logP, polar surface area) to prioritize synthetic targets. Validate predictions via parallel synthesis of analogs and high-throughput screening. Apply machine learning to reconcile discrepancies between in silico and experimental bioactivity data .

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